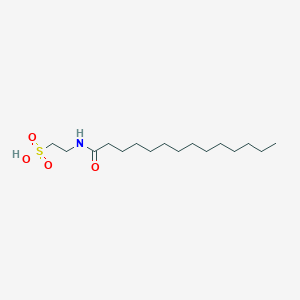
N-tetradecanoyltaurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tetradecanoyltaurine is a fatty acid-taurine conjugate derived from tetradecanoic acid. It has a role as a mouse metabolite. It derives from a tetradecanoic acid. It is a conjugate acid of a N-tetradecanoyltaurine(1-).
Applications De Recherche Scientifique
Electrochemical Properties and Electrocatalytic Applications :N-oxyl compounds, including N-tetradecanoyltaurine, are used as catalysts for selective oxidation of organic molecules. They are versatile in both laboratory and industrial applications, especially under electrochemical conditions without chemical oxidants. Such compounds facilitate a wide range of electrosynthetic reactions (Nutting, Rafiee, & Stahl, 2018).
Thermoelectric Materials and Energy Harvesting :Thermoelectric materials, such as those involving N-tetradecanoyltaurine, have applications in power generation and cooling. Research shows their enhanced performance in thermoelectric devices, indicating potential for practical energy harvesting applications (Li et al., 2017).
Applications in Quorum Sensing and Antimicrobial Strategies :N-tetradecanoyltaurine derivatives demonstrate significant antibacterial properties. They are used in quorum sensing processes in bacteria, providing insights into potential interference strategies against competing bacteria and mechanisms for iron solubilization (Kaufmann et al., 2005).
Nanotechnology and Device Applications :The development of nanomaterials and nanostructures using compounds like N-tetradecanoyltaurine offers a broad range of applications in electronics, sensors, optoelectronics, and energy devices. These advancements contribute to new methodologies in nanofabrication and assembly processes (Wu et al., 2018).
Chemical Transformation and Catalysis :Studies have shown that N-tetradecanoyltaurine and its derivatives can act as catalysts in chemical reactions. This includes catalytic degradation of pollutants and antimicrobial applications, demonstrating a wide spectrum of chemical and biological functions (Altaf et al., 2020).
Propriétés
Numéro CAS |
63155-79-3 |
|---|---|
Nom du produit |
N-tetradecanoyltaurine |
Formule moléculaire |
C16H33NO4S |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
2-(tetradecanoylamino)ethanesulfonic acid |
InChI |
InChI=1S/C16H33NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-22(19,20)21/h2-15H2,1H3,(H,17,18)(H,19,20,21) |
Clé InChI |
XPZFMHCHEWYIGE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



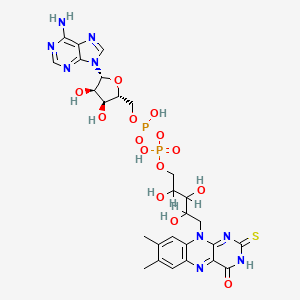
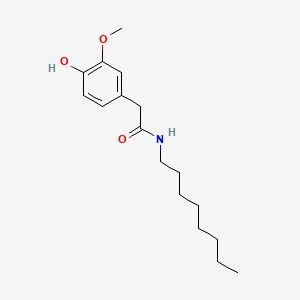
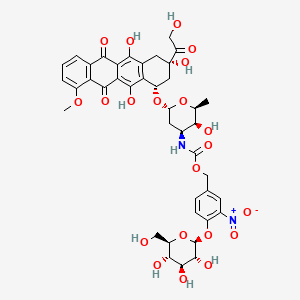
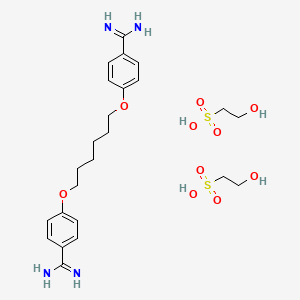
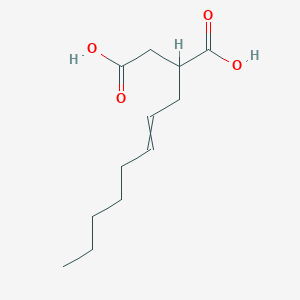
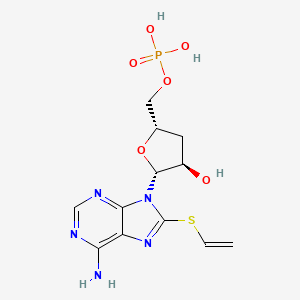

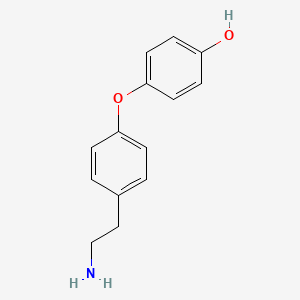
![5-[1-[3-(4-Ethylphenoxy)propylamino]ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1227462.png)
![[(2S)-1,3-dimethyl-3'-nitro-1'-spiro[cyclohepta[d]imidazol-3-ium-2,4'-cyclohexa-2,5-diene]ylidene]-dioxidoammonium](/img/structure/B1227463.png)
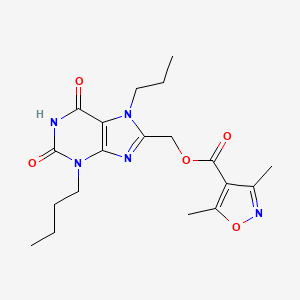

![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B1227468.png)
![1-(4-bromophenyl)-3-(4-tert-butylphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium](/img/structure/B1227469.png)